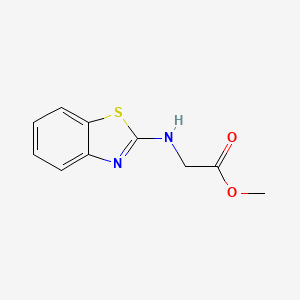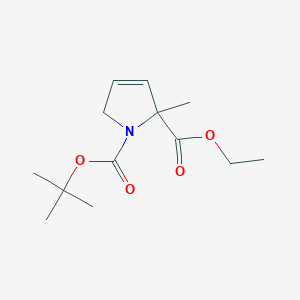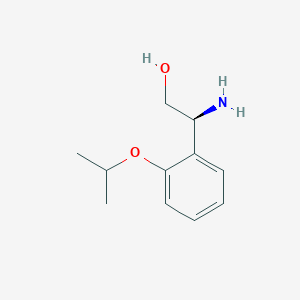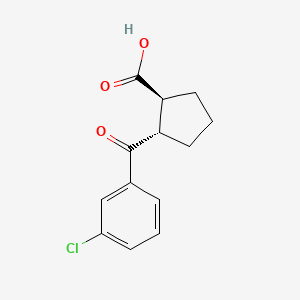
2-Bromo-4-methoxymandelic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-methoxymandelic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of a bromine atom at the second position and a methoxy group at the fourth position on the benzene ring, with a mandelic acid moiety attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-methoxymandelic acid typically involves the bromination of 4-methoxymandelic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-4-methoxymandelic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methoxymandelic acid.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: 4-Methoxymandelic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-methoxymandelic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-Bromo-4-methoxymandelic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The mandelic acid moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity.
Vergleich Mit ähnlichen Verbindungen
4-Methoxymandelic Acid: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-4-methylbenzoic Acid: Similar structure but with a methyl group instead of the mandelic acid moiety.
2-Bromo-4-methoxybenzoic Acid: Similar structure but without the mandelic acid moiety.
Uniqueness: 2-Bromo-4-methoxymandelic acid is unique due to the presence of both the bromine atom and the methoxy group on the benzene ring, combined with the mandelic acid moiety
Eigenschaften
Molekularformel |
C9H9BrO4 |
|---|---|
Molekulargewicht |
261.07 g/mol |
IUPAC-Name |
2-(2-bromo-4-methoxyphenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H9BrO4/c1-14-5-2-3-6(7(10)4-5)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |
InChI-Schlüssel |
FUMCEEVIEDSULH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(C(=O)O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{7-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl}acetic acid](/img/structure/B13568268.png)






![7,7-Difluorobicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B13568311.png)




![6-Chloro-1-(1,1-dioxidothietan-3-yl)-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13568326.png)
